molecular formula C21H21N3O4 B2914889 N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251574-09-0

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide

Katalognummer: B2914889
CAS-Nummer: 1251574-09-0
Molekulargewicht: 379.416
InChI-Schlüssel: FJEFOWVOCSHXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenethyl)-3-(pyrimidin-2-yloxy)benzamide (CAS Number: 1251574-09-0) is a chemical compound with the molecular formula C₂₁H₂₁N₃O₄ and a molecular weight of 379.4 g/mol . Its structure features a benzamide core substituted with a pyrimidinyloxy group and a 3,4-dimethoxyphenethyl side chain, which may influence its electronic properties and binding affinity . While the specific biological activity of this compound is an area of ongoing investigation, its structural features are of significant interest in medicinal chemistry. The compound shares a benzamide pharmacophore with other molecules known for their diverse biological activities . Furthermore, structurally related pyridinyl-pyrimidinylamino-benzamide derivatives have been investigated for their potential in treating amyloid-related disorders, including Alzheimer's disease and other neurological conditions . Related compounds also show potential for kinase inhibition, targeting receptors such as c-Met, VEGF, and PDGF, which are relevant in oncology and other therapeutic areas . Researchers may explore this compound as a building block in drug discovery or as a tool compound for probing biological mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-18-8-7-15(13-19(18)27-2)9-12-22-20(25)16-5-3-6-17(14-16)28-21-23-10-4-11-24-21/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEFOWVOCSHXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s structural and functional distinctions from similar benzamide derivatives are outlined below, focusing on substituent effects and physicochemical properties.

Substituent Variations and Physicochemical Properties
Compound Name Substituents Physical State/Melting Point Key Functional Groups Notable Properties
Target Compound 3,4-dimethoxyphenethyl, pyrimidinyloxy Not reported Methoxy, pyrimidine, benzamide Likely higher polarity due to pyrimidine; enhanced π-π interactions
N-(3,4-dimethoxyphenethyl)benzamide (23) Benzamide, 3,4-dimethoxyphenethyl Orange solid Methoxy, benzamide Standard benzamide reactivity; moderate lipophilicity
N-(3,4-dimethoxyphenethyl)-2-phenylacetamide (25) 2-phenylacetamide, 3,4-dimethoxyphenethyl White crystal Methoxy, phenylacetamide Increased conformational flexibility vs. benzamides
N-(3,4-dihydroxyphenethyl)-2-phenylacetamide (31) Dihydroxyphenethyl, 2-phenylacetamide Yellow oil Hydroxy, phenylacetamide Higher hydrophilicity vs. methoxy analogs; reduced crystallinity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, hydroxyethyl Not reported Methyl, hydroxy, benzamide N,O-bidentate ligand for metal catalysis
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide () Pyridin-4-ylmethyl, 3-methylbenzamide Not reported Pyridine, methyl, benzamide Pyridine vs. pyrimidine: reduced H-bond capacity

Key Observations :

  • Methoxy vs. Hydroxy Groups : The target compound’s 3,4-dimethoxyphenethyl group confers greater lipophilicity compared to dihydroxy analogs (e.g., 31), which exist as oils due to disrupted crystal packing from hydrogen bonding .
  • Pyrimidine vs. Pyridine : The pyrimidin-2-yloxy group introduces two nitrogen atoms, enhancing hydrogen bonding and π-π interactions relative to pyridine-containing analogs (e.g., ) .
  • Acyl Group Flexibility : The phenylacetamide group in compound 25 may improve binding pocket accommodation compared to rigid benzamides like 23 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.